molecular formula C13H16N2O4 B1596686 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate CAS No. 76067-81-7

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Cat. No.: B1596686
CAS No.: 76067-81-7
M. Wt: 264.28 g/mol
InChI Key: BZRAULNYWZRKMB-UHFFFAOYSA-N
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Description

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.

Preparation Methods

The synthesis of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate typically involves the esterification of 3,5-diaminobenzoic acid with 2-(methacryloyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methacryloyloxy group can be replaced by other nucleophiles.

Scientific Research Applications

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of various materials with specific mechanical and chemical properties. The molecular targets and pathways involved are primarily related to its interaction with other monomers and the formation of polymeric structures .

Comparison with Similar Compounds

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can be compared with other similar compounds such as:

    2-(Methacryloyloxy)ethyl 4-aminobenzoate: This compound has a similar structure but with a single amino group, leading to different reactivity and applications.

    2-(Methacryloyloxy)ethyl 3,4-diaminobenzoate: The position of the amino groups affects the polymerization behavior and the properties of the resulting polymers.

    2-(Methacryloyloxy)ethyl benzoate: Lacking amino groups, this compound has different chemical properties and applications

This compound stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications.

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRAULNYWZRKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367964
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76067-81-7
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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